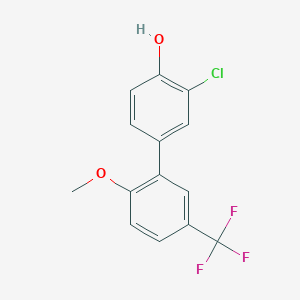
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (2-C4-2M5-TFP) is a phenolic compound that has been used in a variety of applications in scientific research. It is a colorless solid with a melting point of approximately 100°C and a boiling point of approximately 300°C. It is soluble in polar organic solvents and has a high solubility in water. 2-C4-2M5-TFP is an important reagent in organic synthesis and is a novel building block for the preparation of a wide range of compounds.
Mechanism of Action
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has been found to be an effective catalyst in organic reactions. In particular, it has been used in the synthesis of heterocyclic compounds, where it acts as a Lewis acid. It has also been found to be effective in the synthesis of enantiomerically pure compounds, where it acts as a chiral ligand. In addition, it has been used in transition metal-catalyzed reactions, where it acts as a ligand to promote the formation of a transition metal complex.
Biochemical and Physiological Effects
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has not been found to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high solubility in water and a low toxicity. It is also an effective catalyst in organic reactions, and can be used to synthesize enantiomerically pure compounds and heterocyclic compounds. However, it is not suitable for use in the synthesis of compounds with a low melting point, as it has a melting point of approximately 100°C.
Future Directions
In the future, 2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of novel compounds, such as polymers and nanomaterials. It could also be used in the synthesis of compounds with a low melting point, such as low-melting point polymers. In addition, it could be used in the synthesis of compounds with a wide range of functional groups, such as amines, alcohols, and carboxylic acids. Finally, it could be used in the synthesis of compounds with a wide range of biological activities, such as antibiotics and anti-cancer agents.
Synthesis Methods
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% can be synthesized from the reaction of 4-chlorophenol and 2-methoxy-5-trifluoromethylphenyl bromide. The reaction is carried out in a solvent such as dichloromethane at room temperature. The reaction is catalyzed by a base such as potassium carbonate and the product is isolated using a suitable technique such as column chromatography.
Scientific Research Applications
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has been used in a variety of applications in scientific research. It has been used as a building block in the synthesis of novel compounds, such as aryl sulfonamides and aryl amides. It has also been used as a ligand in transition metal-catalyzed reactions, and as a catalyst in organic reactions. In addition, it has been used in the synthesis of enantiomerically pure compounds, as well as in the synthesis of heterocyclic compounds.
properties
IUPAC Name |
2-chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-12(19)11(15)6-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSQRSJPIQUBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686185 |
Source


|
| Record name | 3-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol | |
CAS RN |
1261929-00-3 |
Source


|
| Record name | 3-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


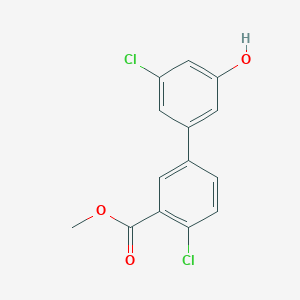
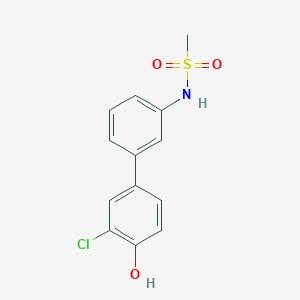


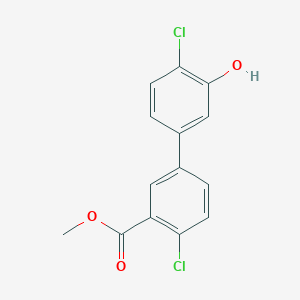


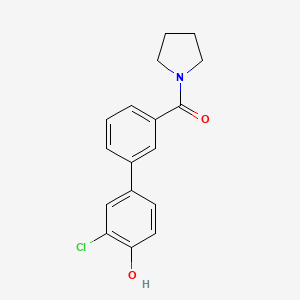
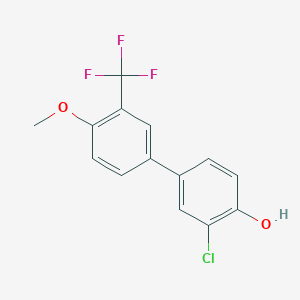
![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)


